Cas no 727717-71-7 (4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one)

727717-71-7 structure
Nom du produit:4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Numéro CAS:727717-71-7
Le MF:C12H13ClN2O2
Mégawatts:252.696821928024
MDL:MFCD04619485
CID:3106256
PubChem ID:2487335
4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(2-Chloro-acetyl)-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one
- 2(1H)-Quinoxalinone, 4-(2-chloroacetyl)-3,4-dihydro-3,3-dimethyl-
- SR-01000046581
- 727717-71-7
- MFCD04619485
- 4-(2-chloroacetyl)-3,3-dimethyl-1H-quinoxalin-2-one
- EN300-07039
- CS-0220606
- Z56940947
- 4-(2-Chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- CZNFMSHZFNILJL-UHFFFAOYSA-N
- 4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- SR-01000046581-1
- STK735181
- AKOS000122944
- 4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- G28165
- 974-493-4
- 4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
-
- MDL: MFCD04619485
- Piscine à noyau: InChI=1S/C12H13ClN2O2/c1-12(2)11(17)14-8-5-3-4-6-9(8)15(12)10(16)7-13/h3-6H,7H2,1-2H3,(H,14,17)
- La clé Inchi: CZNFMSHZFNILJL-UHFFFAOYSA-N
- Sourire: CC1(C(=O)NC2=CC=CC=C2N1C(=O)CCl)C
Propriétés calculées
- Qualité précise: 252.0665554g/mol
- Masse isotopique unique: 252.0665554g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 343
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 49.4Ų
4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | C640265-25mg |
4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-07039-5.0g |
4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 94% | 5g |
$1115.0 | 2023-04-29 | |
Enamine | EN300-07039-10.0g |
4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 94% | 10g |
$1654.0 | 2023-04-29 | |
TRC | C640265-250mg |
4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 250mg |
$ 295.00 | 2022-06-06 | ||
Enamine | EN300-07039-0.5g |
4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 95% | 0.5g |
$284.0 | 2023-10-28 | |
TRC | C640265-50mg |
4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 50mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-07039-1.0g |
4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 94% | 1g |
$385.0 | 2023-04-29 | |
Enamine | EN300-07039-10g |
4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
727717-71-7 | 95% | 10g |
$1654.0 | 2023-10-28 | |
Aaron | AR00ID0A-1g |
4-(2-chloroacetyl)-3,3-dimethyl-1H-quinoxalin-2-one |
727717-71-7 | 95% | 1g |
$555.00 | 2025-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-348236-250mg |
4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, |
727717-71-7 | 250mg |
¥1414.00 | 2023-09-05 |
4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Littérature connexe
-
1. Back matter
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
5. Book reviews
727717-71-7 (4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one) Produits connexes
- 1805072-50-7(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)
- 83640-27-1(3-(2,4-Dimethoxybenzoyl)pyridine)
- 866843-25-6(3-(benzenesulfonyl)-4-4-(4-fluorophenyl)piperazin-1-yl-6,7-dimethoxyquinoline)
- 1797735-62-6(N-[[Tetrahydro-4-(phenylthio)-2H-pyran-4-yl]methyl]-3-cyclohexene-1-carboxamide)
- 2172082-03-8(ethyl 1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate)
- 898771-45-4(3'-Azetidinomethyl-2-carboethoxybenzophenone)
- 2171789-83-4(ethyl 2-amino-7-hydroxyheptanoate)
- 1989671-40-0(5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride)
- 2229423-64-5(4-(2-fluoro-6-methylphenyl)butanal)
- 1023971-89-2(2-Bromo-6-fluoro-4-methylbenzonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:727717-71-7)4-(2-Chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):168.0/367.0